molecular formula C19H18N2O6S2 B12201860 Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12201860
M. Wt: 434.5 g/mol
InChI Key: QWZPDNWMLWVWJQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxathiin ring, and a carboxylate ester

Preparation Methods

The synthesis of Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole ring, followed by the introduction of the oxathiin ring and the carboxylate ester group. Common reagents used in these reactions include thionyl chloride, phenyl isothiocyanate, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the thiazole and oxathiin rings allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to Prop-2-en-1-yl 2-{[(4,4-dioxido-3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate include other thiazole and oxathiin derivatives. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. For example:

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid, exhibit similar reactivity and applications in medicinal chemistry.

    Oxathiin Derivatives: Compounds with the oxathiin ring, such as 1,4-oxathiin-2,3-dione, are used in various chemical and biological studies.

The uniqueness of this compound lies in its combination of these rings with additional functional groups, providing a versatile platform for diverse applications.

Properties

Molecular Formula

C19H18N2O6S2

Molecular Weight

434.5 g/mol

IUPAC Name

prop-2-enyl 2-[(4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H18N2O6S2/c1-3-9-27-18(23)15-12(2)20-19(28-15)21-17(22)14-16(13-7-5-4-6-8-13)29(24,25)11-10-26-14/h3-8H,1,9-11H2,2H3,(H,20,21,22)

InChI Key

QWZPDNWMLWVWJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3)C(=O)OCC=C

Origin of Product

United States

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